molecular formula C12H17NO B13052994 1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine

Cat. No.: B13052994
M. Wt: 191.27 g/mol
InChI Key: LRWUCDGTNOCISI-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a cyclopropyl derivative of phenethylamine, featuring a methoxy group on the phenyl ring. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the phenyl ring.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity. Common reagents used in these reactions include cyclopropyl bromide and methoxybenzene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. similar compounds are often produced using batch or continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

    Medicine: Studied for its potential therapeutic properties, although no specific medical applications have been established.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for 1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine is not well-understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its cyclopropyl and methoxy functional groups. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both cyclopropyl and methoxy groups provides distinct properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-cyclopropyl-2-(2-methoxyphenyl)ethanamine

InChI

InChI=1S/C12H17NO/c1-14-12-5-3-2-4-10(12)8-11(13)9-6-7-9/h2-5,9,11H,6-8,13H2,1H3

InChI Key

LRWUCDGTNOCISI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(C2CC2)N

Origin of Product

United States

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